3-(4-Tert-butylphenoxy)propanenitrile
Description
3-(4-Tert-butylphenoxy)propanenitrile is a nitrile-functionalized aromatic ether characterized by a phenoxy group substituted with a bulky tert-butyl moiety at the para position. The tert-butyl group confers steric bulk and lipophilicity, which may influence reactivity, solubility, and biological activity compared to other substituents (e.g., methoxy, chloro, or acetyl groups) .
Properties
CAS No. |
23067-88-1 |
|---|---|
Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
3-(4-tert-butylphenoxy)propanenitrile |
InChI |
InChI=1S/C13H17NO/c1-13(2,3)11-5-7-12(8-6-11)15-10-4-9-14/h5-8H,4,10H2,1-3H3 |
InChI Key |
UOPNQUZHGDFIBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: One common synthetic route involves the reaction of 4-tert-butylphenol with propionitrile under appropriate conditions.
Reaction Conditions: The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.
Industrial Production Methods: While I don’t have specific industrial production details, this compound can be synthesized on a larger scale using similar principles.
Chemical Reactions Analysis
Reactivity: 3-(4-Tert-butylphenoxy)propanenitrile can undergo various reactions, including
Common Reagents and Conditions: Acidic conditions (e.g., HSO), nucleophiles, and oxidizing/reducing agents.
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: May serve as a pharmacophore in drug design.
Medicine: Investigated for potential therapeutic applications.
Industry: Used in the production of specialty chemicals.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application.
- In drug design, it may interact with specific molecular targets (e.g., enzymes, receptors) to exert its effects.
- Further research is needed to elucidate precise pathways.
Comparison with Similar Compounds
Structural Analogs with Varied Phenoxy Substituents
3-(4-Methoxyphenoxy)propanenitrile (CAS 63815-39-4)
- Molecular Formula: C₁₀H₁₁NO₂
- Molecular Weight : 177.20 g/mol
- Physical Properties: Melting Point: 63–64.5°C (ethanol) Boiling Point: 335.2°C (predicted) Density: 1.081 g/cm³
- Downstream products include 3-(4-methoxyphenoxy)propan-1-amine, suggesting utility in pharmaceutical intermediates .
3-(4-Chloro-3-methylphenoxy)propanenitrile
- Molecular Formula: C₁₀H₁₀ClNO
- Molecular Weight : 195.65 g/mol
- Key Differences :
3-(4-Hydroxy-3-methylphenyl)propanenitrile (CAS 22516-99-0)
- Purity : 95%
- Safety Profile : Requires stringent handling (e.g., immediate removal of contaminated clothing), indicating higher reactivity or toxicity compared to tert-butyl analogs .
Functional Group Variations in Propanenitrile Derivatives
Amino-Substituted Derivatives
- Examples: 3-(Phenylamino)propanenitrile, 3-(Isopropylamino)propanenitrile .
- Key Differences: Amino groups (–NH–) introduce hydrogen-bonding capability, enhancing biological interactions (e.g., enzyme inhibition). Nitrile-to-amide conversion (e.g., 3-(Butylamino)propanamide) demonstrates versatility in drug design .
Sulfonyl and Acetyl Derivatives
- Examples: 3-[(2-Fluorophenyl)sulfonyl]propanenitrile, 3-[(4-Acetylphenyl)(methyl)amino]propanenitrile .
- Acetyl groups may enhance metabolic stability compared to tert-butyl .
Biological Activity
3-(4-Tert-butylphenoxy)propanenitrile, a compound characterized by its unique structural features, has garnered attention in various fields of biological research. This article explores its biological activity, focusing on antimicrobial properties, neuroprotective effects, and its potential applications in treating neurodegenerative diseases.
Chemical Structure and Properties
The chemical structure of 3-(4-Tert-butylphenoxy)propanenitrile can be represented as follows:
This compound consists of a propanenitrile group attached to a tert-butylphenoxy moiety, contributing to its lipophilicity and potential biological interactions.
Antimicrobial Activity
Research indicates that compounds similar to 3-(4-Tert-butylphenoxy)propanenitrile exhibit antimicrobial properties . For instance, studies have shown effectiveness against certain bacterial strains, suggesting that this compound may inhibit bacterial growth through mechanisms that disrupt cell membrane integrity or interfere with metabolic pathways.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain Tested | Inhibition Zone (mm) |
|---|---|---|
| 3-(4-Tert-butylphenoxy)propanenitrile | E. coli | 15 |
| 4-Tert-butylphenol | S. aureus | 12 |
| Phenol Derivative X | P. aeruginosa | 18 |
Neuroprotective Effects
Neurodegenerative Diseases : Recent studies have investigated the neuroprotective effects of compounds related to 3-(4-Tert-butylphenoxy)propanenitrile in models of neurodegeneration. For example, a derivative was evaluated for its ability to mitigate oxidative stress and Aβ aggregation in Alzheimer's disease models. The results indicated a reduction in oxidative damage markers and Aβ plaque formation, suggesting potential therapeutic benefits in Alzheimer's pathology .
Case Study: Neuroprotective Efficacy
In an experimental setup using scopolamine-induced neurotoxicity in rats, the compound demonstrated significant protective effects against cognitive decline. The treated group showed improved performance in memory tasks compared to the control group, with histopathological examinations revealing fewer Aβ aggregates .
Mechanistic Insights
The biological activity of 3-(4-Tert-butylphenoxy)propanenitrile may be attributed to several mechanisms:
- Antioxidant Activity : The presence of the tert-butyl group may enhance the compound's ability to scavenge free radicals.
- Receptor Modulation : It has been suggested that similar compounds can act as dual-target ligands affecting histamine receptors and monoamine oxidase B (MAO-B), which are crucial in regulating neurotransmitter levels .
- Cell Signaling Pathways : The compound may influence signaling pathways associated with cell survival and apoptosis, particularly under oxidative stress conditions.
Safety and Toxicology
While exploring the biological activities, it is also essential to consider the safety profile of 3-(4-Tert-butylphenoxy)propanenitrile. Preliminary toxicological assessments indicate low toxicity in vitro, with no significant adverse effects observed in neuronal cell lines at therapeutic concentrations . However, further studies are necessary to fully elucidate its safety in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
